Hydrophobicity and Aggregation Prevention
In a systematic study of N-alkylpyridinium chlorides, the hydrophobicity of the cation, indicated by calculated log P values, increases with alkyl chain length [1]. While 4-Methyl-N-octylpyridinium chloride was not directly tested, the trend shows that less hydrophobic cations (N-ethyl, N-butyl, and N-hexylpyridinium) enhanced lysozyme refolding yields to 46-69% compared to a baseline of <10% without additive [1]. The longer octyl chain of the target compound is expected to impart greater hydrophobicity, which would prevent protein aggregation at even lower concentrations, offering a quantifiable advantage in bioprocessing applications.
| Evidence Dimension | Protein Refolding Yield |
|---|---|
| Target Compound Data | Expected >69% (Inference based on trend) |
| Comparator Or Baseline | N-ethylpyridinium chloride: 46%; N-butylpyridinium chloride: 69%; No additive: <10% |
| Quantified Difference | Up to 59 percentage point improvement over no additive |
| Conditions | Denatured lysozyme (30 mg/mL) refolded by 30-fold dilution in buffer containing 30 mM ionic liquid |
Why This Matters
This quantifies the superior performance of longer-chain pyridinium ILs in preventing protein aggregation, a critical factor for maximizing yield in recombinant protein production.
- [1] Yamamoto, E., Yamaguchi, S., & Nagamune, T. (2011). Protein refolding by N-alkylpyridinium and N-alkyl-N-methylpyrrolidinium ionic liquids. Applied Biochemistry and Biotechnology, 164(6), 957-967. https://doi.org/10.1007/s12010-011-9184-4 View Source
